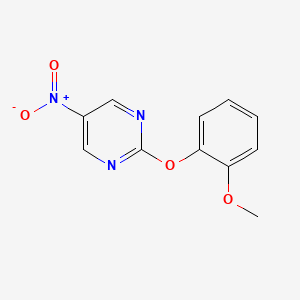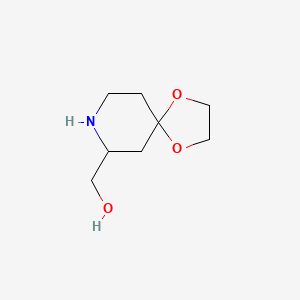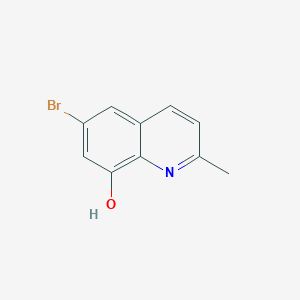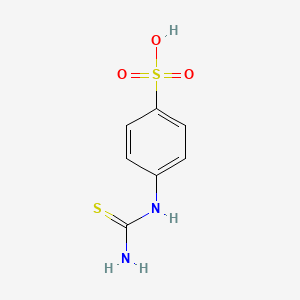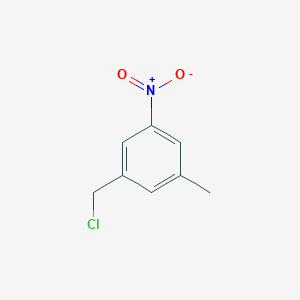![molecular formula C12H26OSi B13980873 Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- CAS No. 153645-78-4](/img/structure/B13980873.png)
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- is a silicon-based compound with a unique structure that includes three isopropyl groups and one methylethenyl group attached to a silicon atom through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- typically involves the reaction of tris(1-methylethyl)silane with an appropriate vinyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride (CuCl), to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various functionalized silanes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules through its silicon atom, allowing it to act as a cross-linking agent in polymers and other materials. Its unique structure also enables it to interact with biological molecules, making it a potential candidate for drug delivery and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, tris(1-methylethyl)(1-propyn-1-yloxy)-
- Silane, [[1-(1-methylethenyl)pentyl]oxy]bis(1-methylethyl)-
Uniqueness
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- stands out due to its specific combination of isopropyl and methylethenyl groups, which confer unique chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in advanced materials and biomedical research.
Propiedades
Número CAS |
153645-78-4 |
|---|---|
Fórmula molecular |
C12H26OSi |
Peso molecular |
214.42 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C12H26OSi/c1-9(2)13-14(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 |
Clave InChI |
WQLOIPJBHZUMDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



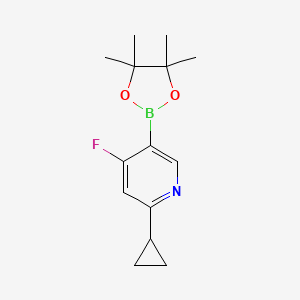
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
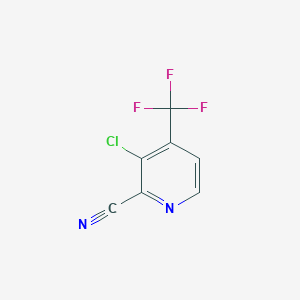
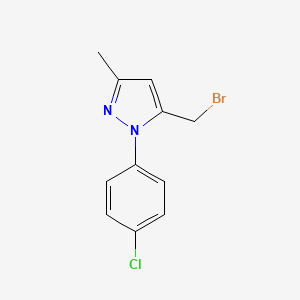

![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)

